molecular formula C18H21ClN4O B244395 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide

货号 B244395
分子量: 344.8 g/mol
InChI 键: WAPJGIIXPDNIQG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide, commonly known as CEP-701, is a small molecule inhibitor of the tyrosine kinase receptor FLT3. FLT3 is a receptor found on the surface of hematopoietic stem cells and is involved in the regulation of cell proliferation and differentiation. CEP-701 has been extensively studied for its potential in the treatment of acute myeloid leukemia (AML) and other hematological malignancies.

作用机制

CEP-701 inhibits FLT3 activity by binding to the ATP-binding site of the receptor, preventing its activation and downstream signaling. This results in decreased cell proliferation and increased apoptosis of FLT3-mutant N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide cells.
Biochemical and Physiological Effects:
CEP-701 has been shown to have significant anti-tumor activity in preclinical models of FLT3-mutant N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide. It has also been shown to have minimal toxicity in non-tumor cells, making it a promising candidate for clinical development.

实验室实验的优点和局限性

CEP-701 has been extensively studied in preclinical models of FLT3-mutant N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide and has shown significant anti-tumor activity. However, its efficacy in clinical trials has been limited by the development of resistance and the presence of off-target effects. Further studies are needed to optimize dosing and combination therapies to overcome these limitations.

未来方向

1. Combination therapy with other inhibitors of FLT3 signaling pathways to overcome resistance.
2. Development of more potent and selective FLT3 inhibitors.
3. Identification of biomarkers to predict response to CEP-701 and other FLT3 inhibitors.
4. Evaluation of CEP-701 in combination with immunotherapies for the treatment of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide.

合成方法

CEP-701 is synthesized through a multi-step process starting with the reaction of 2-chloropyridine-3-carboxylic acid with 4-ethylpiperazine. The resulting intermediate is then reacted with 3-chloroaniline to form the final product, CEP-701.

科学研究应用

CEP-701 has been extensively studied for its potential in the treatment of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide and other hematological malignancies. FLT3 mutations are found in approximately 30% of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide patients and are associated with poor prognosis. CEP-701 has been shown to inhibit FLT3 activity in vitro and in vivo, leading to decreased proliferation and increased apoptosis of FLT3-mutant N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide cells.

属性

分子式

C18H21ClN4O

分子量

344.8 g/mol

IUPAC 名称

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H21ClN4O/c1-2-22-9-11-23(12-10-22)17-15(19)6-3-7-16(17)21-18(24)14-5-4-8-20-13-14/h3-8,13H,2,9-12H2,1H3,(H,21,24)

InChI 键

WAPJGIIXPDNIQG-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3

规范 SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。